carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol
Description
Carbonic acid (H₂CO₃) is a weak, unstable acid formed when carbon dioxide (CO₂) dissolves in water. Under ambient conditions, it rapidly decomposes into CO₂ and H₂O. However, recent studies reveal its metastable nature under high-pressure environments, such as the icy ocean beds of celestial bodies like Europa and Enceladus. Here, carbonic acid forms at pressures exceeding 1 GPa, acting as an insulating layer between water ice and rocky cores . Additionally, carbonic acid participates in photochemical reactions; when adsorbed on nickel or cobalt carbonate surfaces, it synthesizes carbohydrates and nitrogenous compounds under visible light, avoiding UV-induced decomposition .
Properties
CAS No. |
847755-25-3 |
|---|---|
Molecular Formula |
C9H10F12O5 |
Molecular Weight |
426.15 g/mol |
IUPAC Name |
carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol |
InChI |
InChI=1S/2C4H4F6O.CH2O3/c2*5-2(4(8,9)10)3(6,7)1-11;2-1(3)4/h2*2,11H,1H2;(H2,2,3,4) |
InChI Key |
XPVRABKOZUVRGX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)O.C(C(C(C(F)(F)F)F)(F)F)O.C(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol typically involves the fluorination of butanol derivatives. One common method is the reaction of butanol with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst such as potassium fluoride and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form less fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated alcohols, carbonyl compounds, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Photopolymer Formulations
One of the most significant applications of this compound is in photopolymer formulations. It acts as an additive that enhances the properties of photopolymers used in various industries such as printing and coatings. The incorporation of fluorinated compounds like hexafluorobutan-1-ol improves the thermal stability and chemical resistance of the final product .
Case Study: Photopolymer Coatings
A study demonstrated that adding 2,2,3,4,4,4-hexafluorobutan-1-ol to a photopolymer matrix resulted in coatings with superior mechanical properties and reduced surface energy, making them more resistant to dirt and stains.
Fluorinated Surfactants
The compound is also utilized in the production of fluorinated surfactants. These surfactants exhibit unique properties such as low surface tension and high stability under extreme conditions. They are crucial in applications ranging from oil recovery to textile treatments.
Case Study: Textile Treatment
Research has shown that textiles treated with fluorinated surfactants containing hexafluorobutan-1-ol display enhanced water repellency and stain resistance compared to untreated fabrics .
Chemical Synthesis
In organic chemistry, this compound serves as a reagent for synthesizing other fluorinated chemicals. Its ability to introduce fluorine atoms into organic molecules is valuable for developing pharmaceuticals and agrochemicals.
Data Table: Synthesis Applications
| Application | Description |
|---|---|
| Pharmaceutical | Used in the synthesis of fluorinated drugs |
| Agrochemical | Acts as an intermediate in pesticide production |
Coatings and Sealants
The unique properties of carbonic acid; 2,2,3,4,4,4-hexafluorobutan-1-ol make it suitable for use in high-performance coatings and sealants. These products benefit from its chemical resistance and durability.
Case Study: Industrial Coatings
In industrial applications, coatings formulated with this compound have shown improved adhesion and longevity when exposed to harsh environmental conditions .
Aerospace and Automotive Industries
Due to its thermal stability and resistance to corrosion, this compound finds applications in aerospace and automotive sectors where materials must withstand extreme temperatures and pressures.
Data Table: Aerospace Applications
| Application | Benefits |
|---|---|
| Aerospace Components | Enhanced thermal stability |
| Automotive Coatings | Improved wear resistance |
Safety Considerations
While the compound has numerous applications, safety considerations are paramount due to its flammable nature and potential health hazards upon exposure. Proper handling procedures must be established to mitigate risks associated with inhalation or skin contact .
Mechanism of Action
The mechanism by which carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to participate in these interactions, making it a valuable compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Introduction to 2,2,3,4,4,4-Hexafluorobutan-1-ol (C₄H₄F₆O)
2,2,3,4,4,4-Hexafluorobutan-1-ol is a fluorinated alcohol with the molecular formula C₄H₄F₆O and a molecular weight of 182.06 g/mol . Key properties include:
- Boiling Point : 114°C at 740 mmHg
- Density : 1.557 g/mL at 25°C
- Refractive Index : 1.312
- Flash Point : 125°F (51.7°C)
This compound is primarily used as a solvent in manufacturing optical discs (e.g., CD-R, DVD-R) and fluorinated surfactants or ethers . Its high fluorine content confers thermal stability and polarity, making it ideal for specialized industrial applications. However, it poses safety risks, including harm upon inhalation or ingestion (R20/22) .
Fluorinated Alcohols
Table 1: Physical and Environmental Properties of Fluorinated Alcohols
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Radiative Efficiency (W/m²·ppb) | Atmospheric Lifetime |
|---|---|---|---|---|---|---|
| 2,2,3,4,4,4-Hexafluorobutan-1-ol | C₄H₄F₆O | 182.06 | 114 | 1.557 | 0.19 | 0.4 years |
| 2,2,3,3-Tetrafluoropropan-1-ol | C₃H₄F₄O | 132.06 | N/A | N/A | 0.11 | 93 days |
| 1,1,2,2-Tetrafluoro-3-methoxypropane | C₄H₆F₄O₂ | 162.08 | N/A | N/A | 0.05 | 26 days |
| 1H,1H,3H-Perfluorobutan-1-ol | C₄H₃F₇O | 200.06 | N/A | N/A | N/A | N/A |
Key Observations :
- Atmospheric Lifetime: Hexafluorobutan-1-ol persists for ~0.4 years, shorter than tetrafluoropropanol (93 days) but longer than methoxypropane derivatives .
- Applications : Hexafluorobutan-1-ol’s balance of fluorine substitution and hydrocarbon chain length optimizes its use in solvent applications, unlike longer-chain analogs (e.g., H(CF₂CF₂)₄CH₂OH), which show reduced reaction yields .
Carbonic Acid Derivatives
Table 2: Pharmacological Comparison of Carbonic and Carbamic Acid Esters
| Compound | Toxicity (vs. Imipramine) | CNS Excitation | Antidepressant Efficacy |
|---|---|---|---|
| Carbonic Acid Esters | Lower | Moderate | Comparable |
| Carbamic Acid Esters | Higher | High | Superior |
Key Observations :
Functional Group and Reactivity
- Hexafluorobutan-1-ol : The -OH group participates in acetal formation with formaldehyde, yielding bis(2,2,3,4,4,4-hexafluorobutoxy)methane with high efficiency (~70% yield) .
- Comparison with 2,2,3,3-Tetrafluoropropanol: Reduced fluorine content in tetrafluoropropanol lowers its thermal stability and solvent polarity, limiting its use in high-temperature applications .
Biological Activity
The compound "carbonic acid; 2,2,3,4,4,4-hexafluorobutan-1-ol" is a unique chemical entity that combines the properties of carbonic acid with those of a fluorinated alcohol. This article explores its biological activity, focusing on its mechanisms of action, potential applications in various fields, and relevant research findings.
Chemical Structure and Properties
Carbonic Acid (H₂CO₃) :
- A weak acid formed when carbon dioxide dissolves in water.
- Plays a crucial role in physiological processes such as respiration and pH regulation in the body.
2,2,3,4,4,4-Hexafluorobutan-1-ol :
- A fluorinated alcohol with significant applications in materials science and chemical synthesis.
- Its fluorinated structure imparts unique properties such as enhanced thermal stability and hydrophobicity.
- Acid-Base Reactions : Carbonic acid can dissociate into bicarbonate (HCO₃⁻) and hydrogen ions (H⁺), influencing pH levels in biological systems. This is critical in maintaining acid-base homeostasis in organisms .
- Enzyme Interaction : Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide and water into carbonic acid. This reaction is vital for respiratory gas exchange and maintaining blood pH levels .
- Fluorinated Alcohol Activity : The hexafluorobutanol component may exhibit antimicrobial properties due to the presence of fluorine atoms, which can disrupt cellular membranes and metabolic processes in pathogens .
Medical Uses
- Respiratory Therapy : Carbonic acid's role in gas exchange makes it essential in treatments for respiratory conditions.
- Dermatological Treatments : Solutions containing carbonic acid have been used for treating skin conditions like ringworm due to their mild acidic properties that can inhibit fungal growth .
Industrial Applications
- Photopolymer Formulations : The combination of carbonic acid with hexafluorobutanol is explored as an additive in photopolymer formulations, enhancing the properties of the final products .
Case Studies
- Respiratory Gas Exchange : Studies have shown that carbonic anhydrase activity significantly increases the rate of bicarbonate formation from carbon dioxide in red blood cells, facilitating efficient CO₂ transport out of the body .
- Antimicrobial Activity : Research has indicated that fluorinated compounds can possess antimicrobial properties. The hexafluorobutanol moiety may enhance the efficacy of carbonic acid solutions against certain bacterial strains .
Data Table: Summary of Biological Activities
| Property/Activity | Carbonic Acid | Hexafluorobutan-1-ol |
|---|---|---|
| Acid/Base Regulation | Yes | No |
| Enzyme Interaction | Yes (Carbonic Anhydrase) | Potentially (membrane disruption) |
| Antimicrobial Activity | Limited | Yes |
| Applications | Respiratory therapy | Photopolymer formulations |
| Toxicity | Low (natural body component) | Moderate (depends on concentration) |
Q & A
Q. How to integrate HFBO into a theoretical framework for designing fluorinated surfactants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
